2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the cyclopentyl group: This can be done via alkylation reactions using cyclopentyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Ethanol group addition: This can be achieved through the reaction of the intermediate compound with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propane
- 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)butane
Uniqueness
The uniqueness of 2-(5-Amino-3-cyclopentyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the ethanol group might enhance its solubility in water, while the methylsulfonyl group could influence its reactivity and stability.
Properties
Molecular Formula |
C11H19N3O3S |
---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2-(5-amino-3-cyclopentyl-4-methylsulfonylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H19N3O3S/c1-18(16,17)10-9(8-4-2-3-5-8)13-14(6-7-15)11(10)12/h8,15H,2-7,12H2,1H3 |
InChI Key |
FQOCQIJUERZMAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1C2CCCC2)CCO)N |
Origin of Product |
United States |
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